molecular formula C19H18N4O3 B2750607 N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034287-54-0

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2750607
CAS No.: 2034287-54-0
M. Wt: 350.378
InChI Key: QTRLFUCLZBVDMR-UHFFFAOYSA-N
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Description

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 2034287-54-0) is an organic compound with a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol . This heteroaromatic compound features a 2,3-dihydro-1,4-benzodioxine scaffold connected via a carboxamide linker to an ethyl-linked imidazole and pyridine moiety, a structure often associated with potential biological activity. While the specific biological data for this compound is not fully detailed in the public domain, its molecular architecture shares key characteristics with compounds investigated as potent and selective inhibitors of protein kinases . Specifically, research on molecules containing similar benzodioxine-carboxamide frameworks has demonstrated their utility in developing highly selective inhibitors for CK1δ and CK1ε (Casein Kinase 1 delta and epsilon) . These kinases are implicated in critical cellular processes such as the Wnt signaling pathway, DNA damage response, and cell cycle progression, making them significant targets in oncology and neurodegenerative disease research . As such, this compound is presented as a valuable chemical tool for researchers exploring kinase biochemistry, signal transduction pathways, and for use in high-throughput screening campaigns to identify new therapeutic leads. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(17-13-25-15-6-1-2-7-16(15)26-17)22-10-12-23-11-9-21-18(23)14-5-3-4-8-20-14/h1-9,11,17H,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRLFUCLZBVDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps include:

    Formation of the Pyridin-2-yl-Imidazole Intermediate: This involves the reaction of pyridine-2-carboxaldehyde with imidazole in the presence of a base such as potassium carbonate.

    Synthesis of the Benzodioxine Intermediate: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the benzodioxine ring.

    Coupling Reaction: The final step involves coupling the pyridin-2-yl-imidazole intermediate with the benzodioxine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzodioxine moieties.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or amines can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazole and benzodioxine rings.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the pyridine and imidazole rings.

Scientific Research Applications

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture, combining benzodioxine, imidazole, pyridine, and ethyl carboxamide functionalities. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Structural Features Synthesis Route Reported Activities References
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Benzodioxine + imidazole-pyridine + ethyl carboxamide Not specified in evidence Inferred: kinase inhibition, antimicrobial (from analogs)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine + methylimidazole + phenylenediamine SNAr reaction of 2′-chloro-bipyridine Fluorescent properties, potential anticancer
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine Benzodioxine + imidazole (direct linkage) Not specified Unknown, likely simpler pharmacokinetics
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine Benzodioxine + thiazole + pyridine Not specified Potential enzyme inhibition (thiazole moiety)
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives Benzodioxine + carboxamide (varied substituents: dimethylamino, propylamide) Amidation reactions Enhanced solubility, receptor binding

Key Comparative Insights

Bioactivity Modulation via Heterocycles: The pyridin-2-yl group in the target compound likely enhances binding to kinases or metalloenzymes compared to simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine . Thiazole-containing analogs (e.g., N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine) may target different pathways due to sulfur’s electronegativity .

Synthetic Accessibility :

  • The SNAr reaction used for bipyridine-imidazole derivatives could theoretically apply to the target compound’s pyridine-imidazole segment. However, the ethyl carboxamide linker may require additional steps, such as coupling reactions, as seen in benzodioxine-carboxamide derivatives .

Physicochemical Properties: The ethyl carboxamide bridge in the target compound likely improves solubility compared to non-polar analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine. Derivatives with dimethylamino-propylamide groups () exhibit even higher solubility, suggesting that substituent engineering could optimize bioavailability .

Pharmacological Potential: While direct data are lacking, the compound’s structural complexity implies multitarget activity. For example, the benzodioxine moiety may confer antioxidant properties, while the pyridinyl-imidazole group could inhibit cytochrome P450 enzymes or kinases .

Biological Activity

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a benzodioxine moiety fused with an imidazole and pyridine ring. Its structural complexity contributes to its diverse biological activities. The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For example:

  • In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF7, HEPG2) and showed promising results with IC50 values comparable to established chemotherapeutics. A study reported IC50 values as low as 1.18 µM against HEPG2 cells .
Cell LineIC50 (µM)Reference
HEPG21.18
MCF74.18

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In studies evaluating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, it showed significant inhibition compared to control drugs like Norfloxacin .

Bacterial StrainActivityReference
Staphylococcus aureusEffective
Escherichia coliEffective

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of the compound and evaluated their anticancer efficacy using MTT assays. The most potent derivative exhibited an IC50 value of 0.275 µM against breast cancer cells, indicating enhanced activity compared to the parent compound .

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action through molecular docking studies. The compound showed a strong binding affinity to the active sites of target enzymes involved in tumor growth regulation, suggesting a potential for targeted therapy in oncology.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDCI, HOBt, DMF, 0°C→RT78≥98%
CyclizationK2_2CO3_3, DMF, 80°C65≥95%

Q. Table 2: Characteristic NMR Signals

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Benzodioxine CH2_24.2–4.5Multiplet
Pyridyl H7.5–8.5Doublet
Imidazole NH12.1–12.3Singlet

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